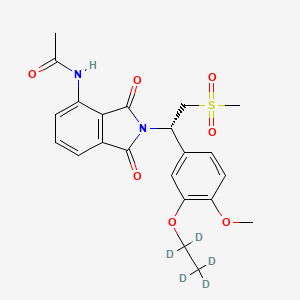

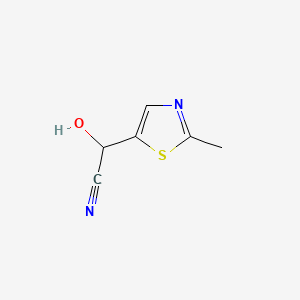

![molecular formula C10H7N3O B569671 Pyrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 114722-60-0](/img/structure/B569671.png)

Pyrazolo[1,5-a]quinoxalin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused ring system combining pyrazole and quinoxaline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antineoplastic and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl cyclopropanes with quinoxalinones in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a visible light-mediated ring opening and cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic protocols has been demonstrated through gram-scale synthesis. The operational simplicity and catalyst-free nature of the synthesis make it a viable candidate for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Pyrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound .

Applications De Recherche Scientifique

Pyrazolo[1,5-a]quinoxalin-4(5H)-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antineoplastic activities.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of pyrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antineoplastic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.

Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These compounds also feature a fused ring system and are known for their antineoplastic activity.

Uniqueness

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse scientific applications make it a valuable compound in research and industry .

Propriétés

IUPAC Name |

5H-pyrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZAGNSCZCLIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CC=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721276 |

Source

|

| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114722-60-0 |

Source

|

| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives that contribute to their interaction with opioid receptors?

A1: Research indicates that the ability of this compound derivatives to act as opioid receptor antagonists is influenced by specific structural features. Molecular docking studies highlighted the importance of hydrogen bonding interactions between the compounds and the target receptor. For instance, compounds with substitutions at specific positions on the this compound scaffold were found to form hydrogen bonds with the hydroxyl group of threonine-111 (T111) within the binding pocket of the human kappa-opioid receptor (hKOR) []. This suggests that incorporating hydrogen bond donors or acceptors at strategic positions on the molecule could enhance binding affinity and potentially improve the antagonistic effect. Further research exploring the structure-activity relationship (SAR) is crucial to optimize the design of more potent and selective opioid receptor modulators based on this scaffold.

Q2: Can you elaborate on the synthetic strategies employed to produce this compound derivatives and their advantages?

A2: Two distinct synthetic approaches for Pyrazolo[1,5-a]quinoxalin-4(5H)-ones are described in the research:

- Copper-catalyzed oxidative [3 + 2]-annulation: This method utilizes readily available quinoxalin-2(1H)-one and oxime-O-acetates as starting materials []. The reaction proceeds through a copper-catalyzed cascade involving the generation of a nitrile imine intermediate, followed by a [3+2] cycloaddition with quinoxalin-2(1H)-one, and finally, an oxidative aromatization to yield the desired this compound. This approach offers advantages such as mild reaction conditions and good functional group tolerance.

- One-pot amidation/N-arylation: This approach involves reacting 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with various primary alkylamines []. This method stands out for its operational simplicity, as it avoids the use of transition metal catalysts. The reaction proceeds through an initial amide bond formation, followed by an intramolecular nucleophilic aromatic substitution to afford the desired this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

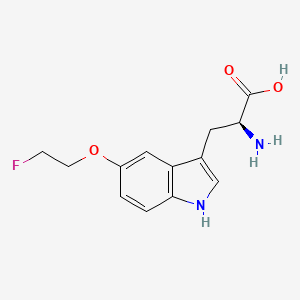

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)